3,6-Dimethylpyrazine-2-carboxylic acid

Description

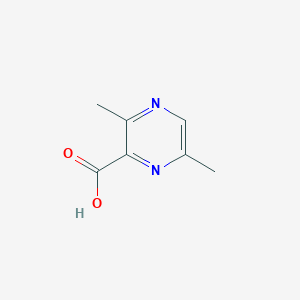

Structure

3D Structure

Properties

IUPAC Name |

3,6-dimethylpyrazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8N2O2/c1-4-3-8-5(2)6(9-4)7(10)11/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKKOBNUFBYAVQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=N1)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50590845 | |

| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

152.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2435-46-3 | |

| Record name | 3,6-Dimethylpyrazine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50590845 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

synthesis of 3,6-Dimethylpyrazine-2-carboxylic acid

An In-depth Technical Guide to the Synthesis of 3,6-Dimethylpyrazine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (CAS No. 2435-46-3) is a heterocyclic compound of significant interest in medicinal chemistry and materials science. It serves as a crucial building block for various biologically active molecules, including potential antihypertensive and antiviral agents.[1] Its substituted pyrazine core is a key pharmacophore in numerous developmental drugs. This guide provides a comprehensive overview of plausible and scientifically grounded strategies for the synthesis of this target molecule. As no direct, published protocol for this specific compound is readily available, this document leverages established principles of heterocyclic chemistry and analogous transformations to propose two primary synthetic routes. Each route is detailed with mechanistic insights, step-by-step experimental protocols, and a discussion of potential challenges, providing researchers with a robust framework for practical synthesis.

Introduction: The Scientific Imperative

Pyrazine-2-carboxylic acid and its derivatives are privileged scaffolds in drug discovery, known for their role in a variety of therapeutic agents.[2][3] The specific substitution pattern of this compound, featuring both methyl and carboxylic acid functionalities, offers a unique combination of lipophilic and hydrophilic groups, making it an attractive intermediate for modulating the pharmacokinetic and pharmacodynamic properties of lead compounds. The primary challenge in its synthesis lies in achieving the desired regiochemistry on the pyrazine ring. This guide will explore two distinct and logical approaches to overcome this challenge: Route A , the regioselective oxidation of a polysubstituted pyrazine precursor, and Route B , the de novo construction of the pyrazine ring from acyclic precursors.

Physicochemical Properties & Data

A summary of the key properties for the target compound is provided below for reference during purification and characterization.

| Property | Value | Reference(s) |

| CAS Number | 2435-46-3 | [4] |

| Molecular Formula | C₇H₈N₂O₂ | [4] |

| Molecular Weight | 152.15 g/mol | [4] |

| Melting Point | 114-115 °C | |

| Boiling Point | 295.7±35.0 °C (Predicted) | |

| SMILES | CC1=NC(=C(C=N1)C)C(=O)O | [5] |

Synthetic Strategy I: Regioselective Oxidation of 2,3,5-Trimethylpyrazine

This approach is predicated on the functionalization of a readily available starting material, 2,3,5-trimethylpyrazine. The core challenge is the selective oxidation of one methyl group—specifically the one at the C2 position, which is electronically distinct due to its position between the two nitrogen atoms—without affecting the methyl groups at C3 and C6. A precedent for such a transformation exists in metabolic studies and analogous chemical syntheses where a methyl group on a trimethylpyrazine is oxidized to a carboxylic acid.[5]

Mechanistic Rationale & Workflow

The proposed mechanism involves a two-step sequence: initial activation of the pyrazine ring via N-oxidation, followed by an intramolecular rearrangement and subsequent oxidation.

-

N-Oxidation: The pyrazine is first treated with an oxidant like hydrogen peroxide in an acidic medium (e.g., glacial acetic acid). The nitrogen atom at position 1 is the most likely site of oxidation, forming the corresponding N-oxide. This step is crucial as it activates the adjacent C2 and C6 positions.

-

Rearrangement & Functionalization: Upon heating, the N-oxide can undergo a rearrangement (akin to a Boekelheide-type reaction) where the C2-methyl group is functionalized. In the presence of an acylating agent, this would lead to an acetoxymethyl intermediate.

-

Final Oxidation: The resulting intermediate, likely a hydroxymethyl or acetoxymethyl pyrazine, can then be oxidized to the final carboxylic acid using a strong oxidizing agent such as potassium permanganate (KMnO₄).

Visualized Workflow: Oxidation Pathway

Caption: Proposed workflow for the synthesis via oxidation of 2,3,5-trimethylpyrazine.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is based on analogous procedures for similar compounds and should be optimized for safety and yield.

Step 1: Synthesis of 2,3,5-Trimethylpyrazine-1-oxide

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2,3,5-trimethylpyrazine (1.0 eq) in glacial acetic acid at 0 °C (ice bath).

-

Slowly add 30% hydrogen peroxide (3.0 eq) dropwise, ensuring the temperature remains below 10 °C.

-

After addition is complete, allow the mixture to warm to room temperature and stir for 16-24 hours.

-

Monitor the reaction by TLC or GC-MS.

-

Upon completion, carefully add water and neutralize the mixture with a saturated solution of potassium carbonate.

-

Extract the product with dichloromethane (DCM), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude N-oxide.

Step 2: Synthesis of 2-Acetoxymethyl-3,6-dimethylpyrazine

-

Combine the crude 2,3,5-trimethylpyrazine-1-oxide (1.0 eq) with acetic anhydride (5-10 eq).

-

Heat the mixture to reflux (approx. 140 °C) for 4-6 hours.

-

Monitor the reaction for the disappearance of the starting material.

-

Cool the reaction mixture and carefully quench with water.

-

Remove the excess acetic anhydride and acetic acid by distillation under reduced pressure to yield the crude acetoxymethyl derivative.

Step 3: Hydrolysis and Oxidation to this compound

-

Dissolve the crude 2-acetoxymethyl-3,6-dimethylpyrazine in a 2M sodium hydroxide solution and heat to 80-90 °C for 2-3 hours to hydrolyze the ester.

-

Cool the solution and slowly add a solution of potassium permanganate (KMnO₄, approx. 3-4 eq) in water, maintaining the temperature below 40 °C.

-

After the addition, heat the mixture to 60-70 °C until the purple color disappears, indicating the consumption of KMnO₄.

-

Filter the hot solution to remove the manganese dioxide (MnO₂) byproduct.

-

Cool the filtrate in an ice bath and acidify to pH 2-3 with concentrated hydrochloric acid.

-

The product should precipitate as a solid. Collect the solid by filtration, wash with cold water, and dry under vacuum. Recrystallization from an ethanol/water mixture may be required for further purification.

Synthetic Strategy II: De Novo Ring Construction

This "bottom-up" approach builds the desired heterocyclic core from acyclic components. The Gutknecht pyrazine synthesis, which involves the self-condensation of α-amino ketones, is a classic example of this strategy.[6] A plausible adaptation for our target involves the condensation of an α-dicarbonyl compound (diacetyl) with an α-amino acid derivative that can provide the carboxylic acid functionality.

Mechanistic Rationale & Workflow

The key transformation is the condensation between diacetyl (2,3-butanedione) and an aminomalonic acid derivative (e.g., diethyl aminomalonate).

-

Condensation: The reaction is initiated by the nucleophilic attack of the amine group of diethyl aminomalonate onto one of the carbonyl carbons of diacetyl. This is followed by a second condensation of the resulting intermediate's amino group with the other carbonyl, leading to a dihydropyrazine intermediate.

-

Aromatization: The dihydropyrazine intermediate is unstable and readily undergoes oxidation to form the aromatic pyrazine ring. This oxidation can often occur in situ, facilitated by air or a mild oxidizing agent.

-

Hydrolysis: The resulting pyrazine diester is then hydrolyzed under basic or acidic conditions to yield the dicarboxylic acid, which can be selectively decarboxylated. However, a more direct route using aminomalonic acid itself under carefully controlled conditions could potentially lead directly to the target after aromatization and decarboxylation. A more controlled approach uses an ester, followed by hydrolysis and controlled mono-decarboxylation.

Visualized Workflow: Ring Construction Pathway

Caption: Proposed workflow for the synthesis via ring construction and condensation.

Experimental Protocol (Hypothetical)

Disclaimer: This protocol is based on general condensation principles and requires significant optimization.

Step 1: Synthesis of Ethyl 3,6-Dimethylpyrazine-2-carboxylate

-

In a flame-dried, three-neck flask under an inert atmosphere (N₂ or Ar), prepare a solution of sodium ethoxide in absolute ethanol by carefully adding sodium metal (1.1 eq) to anhydrous ethanol.

-

To this solution, add diethyl aminomalonate hydrochloride (1.0 eq) and stir until fully dissolved.

-

Add diacetyl (2,3-butanedione, 1.0 eq) dropwise to the mixture at room temperature.

-

After the addition, heat the reaction mixture to reflux for 8-12 hours. The solution will likely darken.

-

Monitor the reaction by TLC or GC-MS for the formation of the pyrazine ester.

-

Cool the reaction, neutralize with acetic acid, and remove the ethanol under reduced pressure.

-

Take up the residue in ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate.

-

Purify the crude product by column chromatography on silica gel to isolate the target ester.

Step 2: Hydrolysis to this compound

-

Dissolve the purified ethyl 3,6-dimethylpyrazine-2-carboxylate (1.0 eq) in a mixture of ethanol and 4M sodium hydroxide solution.

-

Heat the mixture to reflux for 2-4 hours until TLC analysis indicates complete consumption of the starting ester.

-

Cool the mixture and remove the ethanol under reduced pressure.

-

Dilute the remaining aqueous solution with water and wash with ether to remove any non-acidic impurities.

-

Cool the aqueous layer in an ice bath and carefully acidify to pH 2-3 with concentrated hydrochloric acid.

-

Collect the resulting precipitate by filtration, wash with a small amount of ice-cold water, and dry under vacuum to yield the final product.

Conclusion for the Practicing Scientist

The presents a significant regiochemical challenge. While a direct, published method is not available, this guide outlines two robust and plausible strategies derived from established chemical principles.

-

The Oxidation Route is advantageous if 2,3,5-trimethylpyrazine is readily available and if the regioselectivity of the N-oxidation and subsequent rearrangement can be effectively controlled. This route may require considerable empirical optimization to favor the desired isomer.

-

The Ring Construction Route offers a more controlled, albeit potentially longer, pathway. It builds the core structure with the desired functionality from the outset, minimizing issues with regioselectivity. The success of this route hinges on the successful condensation and subsequent purification of the intermediate ester.

For drug development professionals, the Ring Construction route likely offers a more scalable and predictable path to the desired material, which is critical for process development and manufacturing. Both routes provide a solid foundation for further investigation and are expected to yield the target compound with careful execution and optimization.

References

- 1. researchgate.net [researchgate.net]

- 2. Substituted Amides of Pyrazine-2-carboxylic acids: Synthesis and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. CN105237486B - The synthetic method of the dimethyl pyrazine of 2 ethyl 3,6 - Google Patents [patents.google.com]

- 5. Metabolites of Key Flavor Compound 2,3,5-Trimethylpyrazine in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Sciencemadness Discussion Board - Pyrazine Synthesis? - Powered by XMB 1.9.11 [sciencemadness.org]

An In-depth Technical Guide to the Physicochemical Properties of 3,6-Dimethylpyrazine-2-carboxylic Acid

Foreword: A Molecule of Versatility

3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound of significant interest in the fields of medicinal chemistry and materials science. As a substituted pyrazine, a class of compounds known for their diverse biological activities and presence in natural products, this molecule serves as a crucial building block. Its unique arrangement of a carboxylic acid function alongside methyl groups on an aromatic pyrazine core imparts a specific set of physicochemical characteristics that are paramount to its application. These properties govern its reactivity, solubility, bioavailability, and interaction with biological targets. This guide provides an in-depth analysis of these core properties, offering both established data and the experimental rationale for their determination, tailored for researchers and drug development professionals.

Core Molecular & Physical Identifiers

A foundational understanding begins with the molecule's basic identity and physical state. These parameters are the first point of reference in any experimental design, from synthesis to biological screening.

| Property | Value | Source(s) |

| CAS Number | 2435-46-3 | [1][2] |

| Molecular Formula | C₇H₈N₂O₂ | [1][2] |

| Molecular Weight | 152.15 g/mol | [3] |

| IUPAC Name | This compound | |

| Physical Form | Solid | |

| Melting Point | 114-115 °C | |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | |

| InChI Key | BKKOBNUFBYAVQN-UHFFFAOYSA-N | [1] |

| SMILES | CC1=NC(=C(C(=N1)C)C(=O)O) | [2] |

Synthesis & Reactivity: The Chemical Foundation

While numerous synthetic routes can be envisioned, the creation of pyrazine carboxylic acids often involves the selective oxidation of corresponding alkylpyrazines. For instance, the synthesis of the related 3,6-dimethylpyrazine-2,5-dicarboxylic acid has been achieved through the regioselective oxidation of 2,3,5,6-tetramethylpyrazine using selenium dioxide.[4] A similar strategy, oxidizing one of the methyl groups of 2,5-dimethylpyrazine, can be a viable route.

The reactivity of this compound is dominated by its primary functional groups:

-

The Carboxylic Acid: This group can undergo esterification, amidation, and reduction to an alcohol, providing a handle for derivatization and the synthesis of compound libraries. Condensation with amines to form amides is a particularly common strategy in developing biologically active molecules.[5]

-

The Pyrazine Ring: As an electron-deficient aromatic system, the pyrazine ring can participate in nucleophilic aromatic substitution reactions, although this is less common than reactions at the carboxyl group. The ring's nitrogen atoms also provide sites for potential coordination with metal ions.

Spectroscopic Profile: Unveiling the Structure

Spectroscopic analysis is non-negotiable for structural confirmation and purity assessment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton spectrum is expected to be relatively simple. Key signals would include:

-

Two distinct singlets for the two methyl groups (-CH₃), likely in the range of δ 2.5-2.8 ppm.

-

A singlet for the remaining aromatic proton on the pyrazine ring, anticipated further downfield.

-

A very broad singlet for the carboxylic acid proton (-COOH), which can appear over a wide range (typically δ 10-13 ppm) and is exchangeable with D₂O.

-

-

¹³C NMR: The carbon spectrum would reveal:

-

Signals for the two methyl carbons.

-

Four distinct signals for the aromatic carbons of the pyrazine ring.

-

A characteristic downfield signal for the carbonyl carbon of the carboxylic acid, typically in the δ 165-185 ppm range.

-

Infrared (IR) Spectroscopy

The IR spectrum provides a definitive fingerprint of the functional groups present.[6][7]

-

O-H Stretch: A very broad absorption band is expected in the 2500-3300 cm⁻¹ region, characteristic of the hydrogen-bonded O-H stretch in a carboxylic acid dimer.[7]

-

C=O Stretch: A strong, sharp absorption band around 1680-1720 cm⁻¹ corresponds to the carbonyl stretch of the carboxylic acid.[6][7]

-

C-O Stretch & O-H Bend: Absorptions in the 1210-1320 cm⁻¹ (C-O stretch) and 1395-1440 cm⁻¹ (O-H bend) regions are also indicative of the carboxylic acid moiety.[7]

-

Aromatic Ring Vibrations: C=C and C=N stretching vibrations within the pyrazine ring will appear in the 1400-1600 cm⁻¹ region.

Mass Spectrometry (MS)

In mass spectrometry, the primary data point is the molecular ion peak (M⁺), which should correspond to the molecular weight of the compound (152.15 g/mol ). High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition (C₇H₈N₂O₂).

Physicochemical Properties in Drug Development

Properties such as acidity, lipophilicity, and solubility are critical determinants of a molecule's pharmacokinetic profile (ADME - Absorption, Distribution, Metabolism, and Excretion).

Acidity (pKa)

The pKa of the carboxylic acid group dictates the molecule's ionization state at a given pH. This is crucial for solubility and its ability to cross biological membranes. For pyrazine-2-carboxylic acid derivatives, the pKa is influenced by the electron-withdrawing nature of the pyrazine ring. The pKa value is expected to be slightly lower (more acidic) than that of benzoic acid (pKa ≈ 4.2) due to the presence of the ring nitrogens.

Lipophilicity (LogP)

Thermal Stability

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are used to determine a compound's thermal stability and decomposition profile. Pyrazine-based compounds are generally known for their thermal robustness.[10][11] Studies on related biobased polyesters containing dimethylpyrazine structures indicate that thermal degradation often occurs at the monomer degradation temperature.[12] For this compound, the initial mass loss upon heating would likely correspond to decarboxylation, followed by the decomposition of the pyrazine ring at higher temperatures.

Standardized Experimental Protocols

To ensure data reproducibility and integrity, standardized protocols are essential. The following are foundational methods for characterizing the key physicochemical properties discussed.

Workflow for Physicochemical Characterization

Caption: General workflow for synthesis and physicochemical characterization.

Protocol 1: pKa Determination by Potentiometric Titration

This method relies on monitoring the pH of a solution of the analyte as a titrant is added. The pKa is the pH at which the acid is 50% ionized.

-

Preparation: Accurately weigh ~10-20 mg of this compound and dissolve it in a known volume (e.g., 50 mL) of deionized water or a water/co-solvent mixture if solubility is low.

-

Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Insert a calibrated pH electrode.

-

Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise aliquots.

-

Data Collection: Record the pH after each addition of titrant.

-

Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point (the point where half of the acid has been neutralized). This is found at the midpoint of the steepest part of the titration curve.

Causality: Potentiometric titration directly measures the buffering capacity of the ionizable group. The inflection point of the resulting curve represents the stoichiometric equivalence point, and the pKa is derived from the Henderson-Hasselbalch equation, being most accurately determined at the half-equivalence point where [Acid] = [Conjugate Base].

Protocol 2: LogP Determination by Shake-Flask Method (OECD Guideline 107)

This is the benchmark method for determining the octanol-water partition coefficient.

-

Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by shaking them together for 24 hours and then allowing the layers to separate.

-

Sample Preparation: Prepare a stock solution of the compound in the phase in which it is more soluble.

-

Partitioning: Add a small volume of the stock solution to a mixture of the pre-saturated octanol and water in a centrifuge tube. The total amount of solute should not exceed 0.01 M.

-

Equilibration: Shake the tube at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification: Carefully remove an aliquot from each phase and determine the concentration of the compound using a suitable analytical method (e.g., UV-Vis spectroscopy or HPLC).

-

Calculation: Calculate LogP as: LogP = log ( [Concentration in Octanol] / [Concentration in Water] ).

Self-Validation: The experiment should be run in triplicate. The sum of the mass of the compound in the two phases should be compared to the initial mass added to check for mass balance, ensuring no degradation or adsorption to the vessel walls occurred.

Safety and Handling

Proper handling is crucial for researcher safety and maintaining compound integrity.

-

Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), H335 (May cause respiratory irritation).[1]

-

Storage Conditions: Store sealed in a dry environment at 2-8°C.[1]

Conclusion: Bridging Properties and Application

The physicochemical properties of this compound define its potential as a synthetic intermediate. Its defined melting point and solid form suggest good stability, while its carboxylic acid handle provides a versatile point for chemical modification. Understanding its spectroscopic signature is fundamental for quality control, and knowledge of its pKa and LogP is indispensable for designing derivatives with optimized pharmacokinetic profiles for pharmaceutical or agrochemical applications.[3] The methodologies and data presented in this guide serve as a comprehensive resource for researchers aiming to unlock the full potential of this valuable heterocyclic building block.

Caption: Relationship between physicochemical properties and drug development stages.

References

- 1. kuujia.com [kuujia.com]

- 2. This compound | CAS 2435-46-3 | Chemical-Suppliers [chemical-suppliers.eu]

- 3. This compound [myskinrecipes.com]

- 4. A new and efficient synthetic route for the synthesis of 3,6-dimethylpyrazine-2,5-dicarboxylic acid hydrate: molecular structure and unique supramolecular interactions - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 5. 3,6-Dimethylpyrazin-2-amine (CAS 13134-38-8) | High-Purity Pyrazine Intermediate [ranechem.com]

- 6. hilarispublisher.com [hilarispublisher.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis, thermal property and antifungal evaluation of pyrazine esters - Arabian Journal of Chemistry [arabjchem.org]

- 11. chempap.org [chempap.org]

- 12. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Hypothesized Mechanism of Action of 3,6-Dimethylpyrazine-2-carboxylic acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

3,6-Dimethylpyrazine-2-carboxylic acid is a heterocyclic compound with a pyrazine core, a structural motif found in a variety of biologically active molecules. While direct and extensive research on its specific mechanism of action is not yet prevalent in publicly accessible literature, its structural similarity to known bioactive compounds allows for the formulation of compelling, testable hypotheses. This technical guide synthesizes the available evidence on structurally related pyrazine and carboxylic acid derivatives to propose a primary mechanism of action centered on the Hydroxycarboxylic Acid Receptor 2 (HCAR2), also known as G-protein coupled receptor 109A (GPR109A). Secondary potential mechanisms, including antimicrobial and antiviral activities, are also explored. This document provides a robust framework for future research by detailing experimental protocols to validate these hypotheses, thereby serving as a self-validating system for inquiry.

Introduction to this compound

This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. The pyrazine ring is a key component in numerous natural and synthetic compounds with diverse biological activities. Notably, pyrazinamide, a derivative of pyrazine-2-carboxamide, is a first-line medication for the treatment of tuberculosis. The metabolism of many alkyl-substituted pyrazines results in the formation of pyrazine-2-carboxylic acids, which are the active or excretory forms. This suggests that this compound could either be a metabolite of a parent compound or an active agent in its own right. It has been identified as a key intermediate in the synthesis of pharmaceuticals, particularly antihypertensive and antiviral agents, highlighting its potential therapeutic relevance.

Hypothesized Mechanisms of Action

Primary Hypothesis: Agonism of the Hydroxycarboxylic Acid Receptor 2 (HCAR2/GPR109A)

The most compelling hypothesized mechanism of action for this compound is its potential role as an agonist for the Hydroxycarboxylic Acid Receptor 2 (HCAR2). HCAR2 is a G-protein coupled receptor (GPCR) that is endogenously activated by β-hydroxybutyrate and plays a significant role in regulating lipolysis. It is also the molecular target for the lipid-lowering drug nicotinic acid (niacin).

Structural Rationale:

The rationale for this hypothesis is based on the strong structural analogy between this compound and known HCAR2 agonists. The activation of HCAR2 is critically dependent on an interaction between a negatively charged carboxylate group on the ligand and a positively charged arginine residue (R1113.36) in the receptor's binding pocket. This compound possesses this essential carboxylic acid moiety. Furthermore, various pyrazole- and pyridine-based carboxylic acids have been identified as potent HCAR2 agonists. The pyrazine ring is a bioisostere of the pyridine ring found in nicotinic acid, suggesting it can occupy a similar binding orientation.

Proposed Signaling Pathway:

As an agonist of HCAR2, which is coupled to an inhibitory G-protein (Gi), this compound would be expected to initiate the following signaling cascade:

-

Binding and Conformational Change: The compound binds to the orthosteric site of HCAR2, inducing a conformational change in the receptor.

-

G-protein Activation: The activated receptor facilitates the exchange of GDP for GTP on the α-subunit of the associated Gi protein.

-

Inhibition of Adenylyl Cyclase: The dissociated Gαi subunit inhibits the enzyme adenylyl cyclase.

-

Reduction in cAMP Levels: The inhibition of adenylyl cyclase leads to a decrease in the intracellular concentration of cyclic AMP (cAMP).

-

Downstream Effects: Reduced cAMP levels lead to decreased activity of Protein Kinase A (PKA), which in turn modulates the phosphorylation of various downstream targets, leading to the ultimate physiological response, such as the inhibition of lipolysis in adipocytes.

Caption: Hypothesized HCAR2 signaling pathway for this compound.

Secondary Hypotheses

Based on the broader activities of pyrazine derivatives, the following secondary mechanisms are also plausible:

-

Antimicrobial Activity: Pyrazine derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antifungal effects. The mechanism could involve the disruption of microbial cell membranes, chelation of essential metal ions, or inhibition of key microbial enzymes. Pyrazinoic acid, the active metabolite of pyrazinamide, is known to disrupt membrane potential and transport in Mycobacterium tuberculosis.

-

Antiviral Activity: Certain pyrazine derivatives have been investigated for their antiviral properties. One proposed mechanism is the inhibition of viroporins, which are virus-encoded ion channels essential for viral replication. The planar, aromatic structure of the pyrazine ring may facilitate insertion into the viral or host cell membrane and interaction with these channels.

-

Antihypertensive Effects: While the specific mechanism is not well-defined for this class of compounds, other nitrogen-containing heterocyclic compounds, such as pyridazine derivatives, have shown antihypertensive activity. This could be mediated through various pathways, including vasodilation (potentially linked to HCAR2 activation in vascular endothelium) or modulation of the renin-angiotensin system.

Experimental Protocols for Hypothesis Validation

To validate the hypothesized mechanisms of action, a systematic experimental approach is required. The following protocols provide a framework for this investigation.

HCAR2/GPR109A Target Engagement and Activation

3.1.1. In Vitro Receptor Binding Assay

This assay will determine if this compound directly binds to the HCAR2 receptor.

-

Principle: A competitive binding assay using a radiolabeled ligand (e.g., [³H]-nicotinic acid) and cell membranes expressing HCAR2. The ability of the test compound to displace the radioligand is measured.

-

Methodology:

-

Membrane Preparation: Prepare cell membrane fractions from a stable cell line overexpressing human HCAR2 (e.g., CHO-K1 or HEK293 cells).

-

Assay Setup: In a 96-well plate, combine the cell membranes, [³H]-nicotinic acid at a concentration near its Kd, and varying concentrations of this compound.

-

Incubation: Incubate the mixture to allow binding to reach equilibrium.

-

Separation: Rapidly filter the mixture through a glass fiber filter to separate bound from free radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Plot the percentage of radioligand displaced against the concentration of the test compound to determine the inhibitory concentration (IC50), which can be converted to a binding affinity constant (Ki).

-

3.1.2. Functional Assay: G-protein Activation (GTPγS Binding Assay)

This assay will determine if the binding of the compound to HCAR2 leads to G-protein activation.

-

Principle: Measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G-proteins upon receptor activation.

-

Methodology:

-

Assay Components: Combine HCAR2-expressing cell membranes, GDP, and varying concentrations of this compound in an assay buffer.

-

Initiation: Start the reaction by adding [³⁵S]GTPγS.

-

Incubation: Incubate to allow for agonist-stimulated binding of [³⁵S]GTPγS.

-

Termination and Separation: Stop the reaction and separate bound from free [³⁵S]GTPγS using filtration.

-

Quantification: Measure the amount of bound [³⁵S]GTPγS by scintillation counting.

-

Data Analysis: Plot the stimulated [³⁵S]GTPγS binding against the compound concentration to determine the potency (EC50) and efficacy (Emax) relative to a known agonist like nicotinic acid.

-

Caption: Experimental workflow for validating HCAR2 agonism.

Antimicrobial Susceptibility Testing

3.2.1. Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This assay determines the lowest concentration of the compound that inhibits the visible growth of a microorganism.

-

Principle: A standardized suspension of a microorganism is exposed to serial dilutions of the test compound in a liquid growth medium.

-

Methodology:

-

Compound Preparation: Prepare a stock solution of this compound and perform two-fold serial dilutions in a 96-well microplate containing appropriate broth (e.g., Mueller-Hinton Broth for bacteria).

-

Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) equivalent to a 0.5 McFarland standard.

-

Inoculation: Add the prepared inoculum to each well of the microplate.

-

Controls: Include a positive control (microorganism in broth without compound) and a negative control (broth only).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Result Reading: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth).

-

General Enzyme Inhibition Screening

Given the presence of a carboxylic acid moiety, which can interact with enzyme active sites, a general screening assay is warranted.

-

Principle: A fluorogenic or colorimetric assay to measure the activity of a representative enzyme in the presence of the test compound.

-

Methodology:

-

Reagent Preparation: Prepare assay buffer, a purified enzyme (e.g., a protease or kinase), and a corresponding substrate that produces a measurable signal upon cleavage.

-

Pre-incubation: In a 96-well plate, incubate the enzyme with varying concentrations of this compound.

-

Reaction Initiation: Add the substrate to start the enzymatic reaction.

-

Signal Detection: Monitor the increase in fluorescence or absorbance over time using a plate reader.

-

Data Analysis: Calculate the rate of reaction for each compound concentration. Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

-

Data Presentation and Interpretation

All quantitative data from the proposed experiments should be summarized in clear, structured tables for easy comparison and interpretation.

| Assay Type | Parameter | This compound | Nicotinic Acid (Control) |

| HCAR2 Binding | Ki (nM) | Hypothetical Value | Known Value |

| HCAR2 Function | EC50 (nM) | Hypothetical Value | Known Value |

| Emax (%) | Hypothetical Value | 100% | |

| Antimicrobial | MIC (µg/mL) vs. S. aureus | Hypothetical Value | N/A |

| MIC (µg/mL) vs. E. coli | Hypothetical Value | N/A | |

| Enzyme Inhibition | IC50 (µM) vs. Target X | Hypothetical Value | Known Inhibitor |

Conclusion

While the definitive mechanism of action of this compound remains to be elucidated through direct experimental evidence, a strong, structurally supported hypothesis points towards its activity as an agonist of the HCAR2/GPR109A receptor. This proposed mechanism is consistent with the known pharmacology of related pyrazine and carboxylic acid-containing molecules. The potential for antimicrobial and antiviral activities also warrants investigation. The experimental protocols detailed in this guide provide a clear and scientifically rigorous path to test these hypotheses, enabling researchers to systematically uncover the biological function of this compound. Successful validation of HCAR2 agonism would position this compound as a promising lead compound for the development of novel therapeutics targeting metabolic and inflammatory diseases.

A Comprehensive Technical Guide to 3,6-Dimethylpyrazine-2-carboxylic Acid: Synthesis, Properties, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This in-depth technical guide provides a comprehensive literature review of 3,6-dimethylpyrazine-2-carboxylic acid, a heterocyclic compound with significant potential in medicinal chemistry. This document delves into its synthesis, chemical properties, and explores its putative biological activities and mechanisms of action, drawing insights from the broader class of pyrazine derivatives. The guide is structured to provide both a robust scientific foundation and practical, field-proven insights for researchers actively engaged in drug discovery and development.

Introduction: The Emerging Significance of Pyrazine Scaffolds

Pyrazine and its derivatives represent a fascinating class of nitrogen-containing heterocyclic compounds that have garnered substantial interest in the pharmaceutical and agrochemical industries.[1] Their inherent aromaticity and the presence of two nitrogen atoms bestow upon them unique physicochemical properties, enabling them to interact with a wide array of biological targets. This compound, a key member of this family, serves as a versatile building block for the synthesis of more complex, biologically active molecules. Its structure, featuring both a carboxylic acid moiety and methyl groups on the pyrazine ring, offers multiple points for chemical modification, making it an attractive scaffold for the development of novel therapeutic agents.

The pyrazine core is a constituent of numerous natural products and has been incorporated into a variety of approved drugs, highlighting its clinical relevance. Pyrazinamide, a cornerstone in the treatment of tuberculosis, is a classic example of the therapeutic importance of this heterocyclic system.[2] The metabolic conversion of alkylpyrazines, commonly found in cooked foods, to pyrazine carboxylic acids in the human body further underscores the biological relevance of this class of compounds.[3] This guide will provide a detailed exploration of this compound, from its synthesis to its potential as a lead compound in drug discovery.

Chemical Synthesis and Characterization

The synthesis of this compound typically involves the selective oxidation of one of the methyl groups of 2,5-dimethylpyrazine. While the direct synthesis of this specific mono-carboxylic acid is not extensively detailed in publicly available literature, a plausible and efficient synthetic route can be designed based on established methodologies for the oxidation of alkylpyrazines.

Proposed Synthetic Pathway: Selective Mono-oxidation

The key challenge in synthesizing this compound from 2,5-dimethylpyrazine lies in achieving selective mono-oxidation, as the two methyl groups are electronically similar. However, by carefully controlling the reaction conditions, particularly the stoichiometry of the oxidizing agent, it is possible to favor the formation of the mono-carboxylic acid over the di-carboxylic acid. A well-established method for the oxidation of methyl groups on a pyrazine ring is the use of selenium dioxide (SeO₂).[4]

References

An In-Depth Technical Guide to 3,6-Dimethylpyrazine-2-carboxylic Acid (CAS 2435-46-3)

A Resource for Researchers, Scientists, and Drug Development Professionals

Foreword

This technical guide provides a comprehensive overview of 3,6-Dimethylpyrazine-2-carboxylic acid (CAS 2435-46-3), a heterocyclic compound with significant potential in medicinal chemistry and drug discovery. As a Senior Application Scientist, the aim of this document is to synthesize the available technical data with practical, field-proven insights. This guide delves into the core aspects of the molecule, from its fundamental properties and synthesis to its potential biological activities and the analytical methodologies required for its study. The information presented herein is intended to empower researchers to explore the therapeutic promise of this and related pyrazine derivatives.

Introduction to this compound

This compound belongs to the pyrazine class of nitrogen-containing heterocyclic compounds. Pyrazine derivatives are prevalent in nature and are known for their diverse biological activities.[1] The structural motif of a carboxylic acid appended to a dimethylated pyrazine ring suggests a molecule with the potential for diverse chemical interactions and biological targeting. Its structural similarity to pyrazinoic acid, the active metabolite of the first-line anti-tuberculosis drug pyrazinamide, positions it as a compound of interest for the development of novel anti-infective agents.[2] This guide will explore the available scientific literature to provide a detailed understanding of this promising molecule.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 2435-46-3 | [3] |

| Molecular Formula | C₇H₈N₂O₂ | [3] |

| Molecular Weight | 152.15 g/mol | [4] |

| IUPAC Name | This compound | [4] |

| Melting Point | 114-115 °C | [4] |

| Boiling Point | 295.7 ± 35.0 °C at 760 mmHg | [4] |

| InChI Key | BKKOBNUFBYAVQN-UHFFFAOYSA-N | [5] |

| SMILES | CC1=NC(=C(N=C1)C)C(=O)O | [3] |

| Storage Conditions | Sealed in dry, 2-8°C | [5] |

Synthesis and Manufacturing

A validated, high-yield synthesis of this compound is crucial for its further investigation and potential commercialization. While a definitive, step-by-step protocol is not extensively documented in publicly available literature, a plausible synthetic route can be inferred from the established chemistry of pyrazine derivatives. The most logical approach involves the selective mono-oxidation of the readily available precursor, 2,5-dimethylpyrazine.

Proposed Synthetic Pathway: Selective Oxidation of 2,5-Dimethylpyrazine

The core of this proposed synthesis is the controlled oxidation of one of the two methyl groups of 2,5-dimethylpyrazine. This presents a significant chemical challenge, as over-oxidation to the corresponding dicarboxylic acid is a likely side reaction.

Caption: Proposed synthesis of this compound.

Key Experimental Considerations and Causality

-

Choice of Oxidizing Agent:

-

Potassium Permanganate (KMnO₄): A powerful and cost-effective oxidizing agent. The challenge lies in controlling its reactivity to favor mono-oxidation. Reaction conditions such as temperature, concentration, and reaction time must be meticulously optimized. A lower temperature and a stoichiometric amount of KMnO₄ would theoretically favor the formation of the monocarboxylic acid.

-

Selenium Dioxide (SeO₂): Known for its selectivity in oxidizing activated methyl groups. It may offer a more controlled reaction compared to KMnO₄, potentially leading to a higher yield of the desired product. The reaction is typically carried out in a suitable solvent like dioxane or ethanol.

-

-

Reaction Control and Monitoring:

-

Stoichiometry: Precise control over the molar ratio of the oxidizing agent to 2,5-dimethylpyrazine is paramount to minimize the formation of the dicarboxylic acid byproduct.

-

Temperature: Lower reaction temperatures are generally preferred to reduce the rate of the second oxidation step.

-

Reaction Monitoring: Techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) should be employed to monitor the progress of the reaction and identify the optimal time for quenching.

-

Illustrative Experimental Protocol (Hypothetical)

The following is a hypothetical, non-validated protocol based on the general principles of alkylpyrazine oxidation. This protocol requires rigorous optimization and validation in a laboratory setting.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2,5-dimethylpyrazine (1 equivalent) in a suitable solvent (e.g., a mixture of pyridine and water).

-

Addition of Oxidant: Slowly add a solution of potassium permanganate (0.9-1.1 equivalents) in water to the reaction mixture, maintaining the temperature at or below room temperature.

-

Reaction: Stir the mixture vigorously for a predetermined time, monitoring the reaction progress by TLC.

-

Workup: Once the starting material is consumed, quench the reaction by adding a reducing agent (e.g., sodium bisulfite) until the purple color of the permanganate disappears.

-

Isolation: Acidify the mixture with a mineral acid (e.g., HCl) to a pH of 3-4. The product, being a carboxylic acid, should precipitate out of the aqueous solution.

-

Purification: Collect the precipitate by filtration, wash with cold water, and recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain pure this compound.

Potential Mechanism of Action and Biological Activities

While specific studies on the mechanism of action of this compound are limited, valuable insights can be drawn from the well-characterized antitubercular drug, pyrazinamide. Pyrazinamide is a prodrug that is converted to its active form, pyrazinoic acid, by a mycobacterial enzyme.[2] Pyrazinoic acid is believed to disrupt membrane potential and interfere with energy production in Mycobacterium tuberculosis.

Given the structural similarity, it is plausible that this compound could exhibit similar antimycobacterial properties. The methyl groups may influence its lipophilicity and ability to penetrate the mycobacterial cell wall, potentially modulating its activity.

Beyond its potential as an anti-infective, the broader class of pyrazine derivatives has been shown to possess a wide range of pharmacological activities, including:

-

Anticancer: Some pyrazine derivatives have demonstrated cytotoxic effects against various cancer cell lines.[1]

-

Anti-inflammatory: Certain pyrazine compounds have been reported to exhibit anti-inflammatory properties.[1]

-

Antioxidant: The pyrazine ring can act as a scaffold for developing compounds with radical scavenging capabilities.

The presence of the carboxylic acid functional group also opens up possibilities for the synthesis of a diverse library of derivatives (e.g., esters, amides) with potentially enhanced or novel biological activities.

Caption: Potential biological activities of this compound.

Analytical Methodologies

Accurate and precise analytical methods are essential for the characterization, quantification, and quality control of this compound and its metabolites in various matrices.

Spectroscopic Characterization

Spectroscopic techniques are fundamental for confirming the identity and purity of the synthesized compound.

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the two methyl groups and the pyrazine ring proton. The carboxylic acid proton will appear as a broad singlet at a downfield chemical shift. |

| ¹³C NMR | Resonances for the carbonyl carbon, the pyrazine ring carbons, and the methyl carbons. |

| Mass Spectrometry (MS) | The molecular ion peak corresponding to the molecular weight of the compound (152.15 g/mol ). Fragmentation patterns can provide further structural information. |

| Infrared (IR) Spectroscopy | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-N and C=C stretching vibrations of the pyrazine ring. |

Chromatographic Quantification

High-Performance Liquid Chromatography (HPLC) is the method of choice for the quantitative analysis of this compound in various samples, including reaction mixtures and biological matrices.

Illustrative HPLC Method Parameters:

-

Column: Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

-

Mobile Phase: A gradient or isocratic mixture of an aqueous buffer (e.g., phosphate buffer, pH 2.5-3.5) and an organic modifier (e.g., acetonitrile or methanol).

-

Detection: UV detection at a wavelength where the compound exhibits maximum absorbance.

-

Quantification: Based on a calibration curve generated from standards of known concentrations.

Workflow for Quantification in Biological Matrices

The quantification of this compound in biological samples such as plasma or urine requires a robust workflow to ensure accuracy and reproducibility.

Caption: Workflow for quantifying this compound in biological samples.

Method Validation: Any analytical method for quantification must be thoroughly validated according to established guidelines (e.g., ICH, FDA) for parameters such as linearity, accuracy, precision, selectivity, and stability.[6][7]

Conclusion and Future Directions

This compound is a molecule with considerable, yet underexplored, potential in the field of drug discovery. Its structural relationship to known bioactive compounds, particularly in the anti-infective space, warrants further investigation. The key to unlocking its potential lies in the development of a robust and selective synthesis, which remains a primary challenge for researchers.

Future research should focus on:

-

Optimization of the synthetic route to achieve high yields of the mono-carboxylic acid.

-

Comprehensive biological evaluation against a panel of microbial pathogens and cancer cell lines.

-

Exploration of its derivatization to create libraries of related compounds for structure-activity relationship (SAR) studies.

-

In-depth mechanistic studies to elucidate its mode of action at the molecular level.

This technical guide serves as a foundational resource for scientists and researchers embarking on the study of this compound. By providing a synthesis of the current knowledge and highlighting key areas for future exploration, it is hoped that this document will catalyze further research into this promising compound and its potential therapeutic applications.

References

natural occurrence of dimethylpyrazine derivatives

An In-Depth Technical Guide to the Natural Occurrence of Dimethylpyrazine Derivatives

Abstract

Dimethylpyrazine derivatives are a pivotal class of naturally occurring heterocyclic aromatic compounds, renowned for their significant contribution to the sensory profiles of a vast array of foods and their diverse biological activities. This technical guide provides a comprehensive exploration of the origins of these molecules, from their formation during thermal food processing via the Maillard reaction to their biosynthesis in microorganisms, plants, and insects. We will delve into the specific chemical pathways that govern their creation, their distribution across various natural matrices, and their functional roles, including flavor modulation, microbial signaling, and pheromonal communication. Furthermore, this guide presents detailed, field-proven methodologies for the extraction, isolation, and characterization of dimethylpyrazines, offering researchers and drug development professionals a robust framework for their investigation. The narrative is grounded in authoritative scientific literature, ensuring technical accuracy and providing insights into the causality behind experimental choices.

Introduction: The Chemical Ecology of Dimethylpyrazines

Pyrazines are six-membered aromatic heterocycles containing two nitrogen atoms at positions 1 and 4 of the ring.[1][2] Their alkyl-substituted derivatives, particularly dimethylpyrazines (DMPs), are of immense interest due to their potent and often desirable sensory characteristics. These compounds are largely responsible for the nutty, roasted, cocoa, and earthy aromas that define the flavor profiles of many cooked and fermented foods.[1][3] The most common isomers found in nature are 2,3-dimethylpyrazine, 2,5-dimethylpyrazine, and 2,6-dimethylpyrazine.

Beyond their role as flavorants, dimethylpyrazines are active participants in chemical ecology. They function as signaling molecules in microbial interactions, act as growth modulators in plants, and serve as crucial components of insect pheromones.[4][5][6] Their biological significance extends to the pharmaceutical realm, where they serve as precursors for synthesizing drugs and exhibit intrinsic pharmacological properties, including antimicrobial and anti-inflammatory activities.[7][8][9][10][11] This guide will systematically unpack the natural origins and analytical investigation of these versatile compounds.

Pathways of Natural Formation

The presence of dimethylpyrazines in nature is not accidental but the result of specific, reproducible chemical and biochemical reactions. Understanding these formation pathways is critical for controlling flavor development in food production and for harnessing their biological potential.

Thermogenesis in Food: The Maillard Reaction

The most significant source of dimethylpyrazines in the human diet is the thermal processing of food. They are key products of the Maillard reaction, a non-enzymatic browning process that occurs between amino acids and reducing sugars upon heating.[3][12][13]

The causality of this pathway is rooted in a cascade of reactions. It begins with the condensation of a sugar and an amino acid, leading to the formation of α-aminoketones through Strecker degradation.[3] Two of these α-aminoketone molecules can then condense and subsequently oxidize to form a stable, aromatic dihydropyrazine ring, which upon further reaction yields the final alkylpyrazine. The specific amino acid precursors largely determine the substitution pattern of the resulting pyrazine. For instance, L-threonine is a known precursor for the formation of 2,5-dimethylpyrazine and 2,6-dimethylpyrazine.[8][10]

Table 1: Occurrence of Dimethylpyrazine Derivatives in Common Foodstuffs

| Food Product | Predominant Dimethylpyrazines | Formation Context | References |

| Roasted Coffee | 2,5-DMP, 2,6-DMP, 2,3-DMP | Maillard reaction during roasting of beans. | [1] |

| Cocoa & Chocolate | 2,5-DMP, 2,3-DMP, 2,6-DMP | Fermentation and subsequent roasting of cocoa beans. | [1] |

| Roasted Nuts | 2,5-DMP, 2,6-DMP | High-temperature roasting. | |

| Baked Goods | 2,5-DMP | Maillard reaction in crusts of bread, biscuits. | [1][14] |

| Roasted Meats | 2,5-DMP, 2,6-DMP | High-temperature cooking. | |

| Fermented Foods | 2,5-DMP, 2,3-DMP, 2,6-DMP | Microbial biosynthesis (e.g., in soybeans, miso). | [8] |

| Asparagus (Raw) | 2,5-DMP, 2,3-DMP | Natural plant volatile. | [2][14] |

Microbial Biosynthesis: Nature's Fermentation Factories

Dimethylpyrazines are not exclusive to cooked foods; they are also signature products of microbial metabolism, particularly in fermented products like natto (fermented soybeans) and Chinese Baijiu.[7][8] The bacterium Bacillus subtilis is a prolific producer of these compounds.[8][11]

The biosynthetic pathway is distinct from the Maillard reaction and represents a targeted enzymatic process. In B. subtilis, the synthesis of 2,5-dimethylpyrazine originates from the amino acid L-threonine.[7][15]

-

Enzymatic Oxidation: L-threonine is oxidized by the enzyme L-threonine-3-dehydrogenase (TDH) to form L-2-amino-acetoacetate.[7][8]

-

Spontaneous Decarboxylation: The unstable L-2-amino-acetoacetate spontaneously decarboxylates to yield aminoacetone.[7]

-

Dimerization and Cyclization: Two molecules of aminoacetone then undergo a non-enzymatic, pH-dependent condensation and cyclization to form 3,6-dihydro-2,5-dimethylpyrazine.[15]

-

Aromatization: This intermediate spontaneously oxidizes to form the stable, aromatic 2,5-dimethylpyrazine.

This pathway highlights a key principle in natural product biosynthesis: the synergy between specific enzymatic steps and spontaneous chemical reactions to efficiently generate complex molecules.

Diagram: Biosynthesis of 2,5-Dimethylpyrazine in Bacillus subtilis

Caption: Enzymatic and spontaneous reactions in the biosynthesis of 2,5-DMP.

Occurrence in Plants and Insects

The role of dimethylpyrazines extends beyond flavor and fermentation. In plants, they are found as natural volatile organic compounds (VOCs). For example, bacteria such as Bacillus amyloliquefaciens release 2,5-dimethylpyrazine, which can act as a plant growth-inhibiting volatile at high concentrations, demonstrating a role in plant-microbe interactions.[5]

In the insect world, dimethylpyrazines are employed as semiochemicals, specifically as pheromones that mediate social behaviors.[4][16] Various ant species use these compounds as potent alarm signals. For instance, 2,5-dimethyl-3-isopentylpyrazine is a component of the alarm pheromone in certain fire ant species, triggering aggressive or defensive behaviors within the colony.[4][6] This application underscores the high biological potency of these molecules, where trace amounts can elicit powerful, instinctual responses.

Analytical Methodologies: A Guide for the Researcher

The accurate identification and quantification of dimethylpyrazine derivatives from complex natural matrices require robust and validated analytical protocols. The choice of methodology is dictated by the volatile nature of these compounds and the physicochemical properties of the sample matrix.

Extraction and Isolation: Liberating the Target Analyte

The primary challenge in analyzing dimethylpyrazines is their efficient extraction from a complex sample (e.g., food, microbial culture) while minimizing contamination and analyte loss.

Experimental Protocol 1: Liquid-Liquid Extraction (LLE)

This classical technique is effective for isolating pyrazines from aqueous reaction mixtures or liquid cultures. The choice of solvent is critical for achieving selectivity.

-

Principle: LLE separates compounds based on their differential solubilities in two immiscible liquid phases (typically aqueous and organic). Pyrazines, being moderately nonpolar, partition into the organic phase.

-

Methodology:

-

Sample Preparation: Adjust the pH of the aqueous sample to be neutral or slightly basic (pH 7-8) to ensure the pyrazines are in their non-protonated, less water-soluble form.

-

Solvent Selection:

-

Hexane: A nonpolar solvent that provides clean extracts but may require multiple extractions for good recovery. It effectively excludes more polar impurities like imidazoles.[17][18]

-

Ethyl Acetate or Methyl-tert-butyl ether (MTBE): More polar solvents that offer higher recovery but may co-extract undesirable polar compounds like 4-methylimidazole, requiring a subsequent cleanup step.[17][19]

-

-

Extraction: Vigorously mix the aqueous sample with the chosen organic solvent (e.g., in a 1:1 volume ratio) in a separatory funnel for 2-3 minutes.

-

Phase Separation: Allow the layers to separate completely. Collect the organic layer.

-

Repeat: Perform the extraction two to three more times with fresh portions of the organic solvent to maximize recovery.[17]

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate to remove residual water, and concentrate the sample under a gentle stream of nitrogen before analysis.

-

-

Causality: The repeated extractions are necessary due to the partition coefficient of the pyrazines. Each extraction removes a fraction of the analyte from the aqueous phase, and multiple cycles are required to approach quantitative recovery.

Experimental Protocol 2: Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is the preferred method for analyzing volatile and semi-volatile compounds in solid or liquid food samples. It is a solvent-free, sensitive, and minimally invasive technique.

-

Principle: A fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase) above the sample. Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber. The fiber is subsequently transferred to the injector of a gas chromatograph for thermal desorption and analysis.

-

Methodology:

-

Sample Preparation: Place a known amount of the homogenized sample (e.g., 1-5 grams of ground coffee) into a headspace vial. Add a saturated salt solution (e.g., NaCl) to increase the ionic strength of the aqueous phase, which enhances the volatility of the pyrazines ("salting-out" effect).

-

Equilibration: Seal the vial and place it in a heating block (e.g., 60°C for 30 minutes) to allow the volatile compounds to partition into the headspace and reach equilibrium.[20]

-

Extraction: Expose the SPME fiber to the headspace for a defined period (e.g., 15-30 minutes) while maintaining the temperature. The choice of fiber coating (e.g., DVB/CAR/PDMS) is critical and should be optimized for pyrazine trapping.

-

Desorption: Retract the fiber and immediately insert it into the hot injection port of a GC-MS system, where the trapped analytes are thermally desorbed onto the analytical column.

-

Diagram: HS-SPME Experimental Workflow

Caption: Key steps in the analysis of volatiles using HS-SPME.

Characterization and Quantification

Once extracted, dimethylpyrazines are typically analyzed using chromatographic techniques coupled with mass spectrometry.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the gold standard for separating and identifying volatile compounds.[7][21] The sample is vaporized and separated based on boiling point and polarity on a capillary column. The mass spectrometer then fragments the eluted molecules, producing a unique mass spectrum or "fingerprint" that allows for unambiguous identification by comparison to spectral libraries (e.g., NIST). Quantification is achieved by comparing the peak area of the analyte to that of a known concentration of an internal standard.

-

High-Performance Liquid Chromatography (HPLC): While less common for highly volatile pyrazines, HPLC is a valuable tool for analyzing less volatile derivatives or for purification.[21] Separation is typically performed on a C18 reversed-phase column using a mobile phase of acetonitrile and water.[20][21] Detection can be achieved with a Diode Array Detector (DAD) or, for higher sensitivity and specificity, a mass spectrometer (LC-MS).

Table 2: Comparison of Core Analytical Techniques

| Technique | Principle | Advantages | Disadvantages | Best For |

| GC-MS | Separation by volatility/polarity; detection by mass fragmentation. | High sensitivity and selectivity; excellent for volatile compounds; extensive spectral libraries for identification. | Requires thermally stable and volatile analytes. | Comprehensive profiling and quantification of pyrazines in complex mixtures. |

| HPLC | Separation by polarity in liquid phase; UV or MS detection. | Suitable for non-volatile or thermally labile compounds; excellent for preparative scale purification. | Lower resolution for highly volatile isomers compared to GC. | Analysis of pyrazine derivatives, quality control, and purification. |

Conclusion and Future Directions

Dimethylpyrazine derivatives are far more than simple flavor molecules; they are a class of naturally occurring compounds with a rich chemical ecology and significant industrial relevance. Their formation, whether through the heat-driven Maillard reaction in our foods or the precise enzymatic pathways in microorganisms, provides a fascinating window into the generation of chemical diversity in nature.[8][22][23] For researchers in food science, microbiology, and drug discovery, a deep understanding of their origins and a mastery of the analytical techniques to study them are paramount.

Future research should focus on several key areas:

-

Expanding the Bio-Factory: Identifying and engineering novel microbial strains for the sustainable and high-yield biosynthesis of specific pyrazine derivatives, reducing reliance on chemical synthesis.[10][11]

-

Pharmacological Exploration: Systematically screening naturally occurring pyrazines for novel therapeutic activities beyond their known antimicrobial and anti-inflammatory effects.[9][23]

-

Sensory Synergy: Investigating the complex synergistic and antagonistic interactions between different pyrazine derivatives and other flavor compounds to better predict and control the sensory experience of food.

By continuing to explore the natural world's production of these potent aromatic compounds, we can unlock new applications that benefit both industry and human health.

References

- 1. Showing Compound 2,5-Dimethylpyrazine (FDB013954) - FooDB [foodb.ca]

- 2. hmdb.ca [hmdb.ca]

- 3. benchchem.com [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. Dual functionality of natural mixtures of bacterial volatile compounds on plant growth - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. journals.asm.org [journals.asm.org]

- 8. mdpi.com [mdpi.com]

- 9. Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Engineering Escherichia coli for high-yielding 2,5-Dimethylpyrazine synthesis from L-Threonine by reconstructing metabolic pathways and enhancing cofactors regeneration - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. perfumerflavorist.com [perfumerflavorist.com]

- 13. benchchem.com [benchchem.com]

- 14. hmdb.ca [hmdb.ca]

- 15. journals.asm.org [journals.asm.org]

- 16. Insect pheromones - Wikipedia [en.wikipedia.org]

- 17. Isolation and Purification of Pyrazines Produced by Reaction of Cellulosic-Derived Sugars with NH4OH and Selected Amino Acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. academic.oup.com [academic.oup.com]

- 19. researchgate.net [researchgate.net]

- 20. 2,5-Dimethylpyrazine | 123-32-0 | Benchchem [benchchem.com]

- 21. HPLC Separation of 2-Ethyl-5(6)-methylpyrazine and Its Electroantennogram and Alarm Activities on Fire Ants (Solenopsis invicta Buren) - PMC [pmc.ncbi.nlm.nih.gov]

- 22. A multifunctional study of naturally occurring pyrazines in biological systems; formation mechanisms, metabolism, food applications and functional properties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Topic: High-Performance Analytical Methods for the Quantification of 3,6-Dimethylpyrazine-2-carboxylic Acid

An Application Note from the Office of the Senior Application Scientist

Abstract

This comprehensive guide details robust and validated analytical methodologies for the detection and quantification of 3,6-Dimethylpyrazine-2-carboxylic acid. Recognizing the unique physicochemical properties of this analyte—namely the presence of a polar carboxylic acid functional group on a heterocyclic pyrazine core—this document provides a comparative analysis of suitable chromatographic techniques. We present two detailed, step-by-step protocols: a widely accessible High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method for routine analysis, and a highly sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification. The causality behind experimental choices, from sample preparation to instrument parameters, is explained to empower researchers to adapt these methods to their specific matrices. This note is designed to serve as a practical, field-proven resource for ensuring data integrity and accuracy in research, quality control, and drug development settings.

Introduction and Analytical Considerations

This compound (CAS 2435-46-3) is a substituted pyrazine, a class of compounds renowned for their significant roles as flavor and aroma constituents in various foods and beverages.[1][2] While many well-known pyrazines are volatile alkyl-substituted compounds, the addition of a carboxylic acid moiety dramatically alters the molecule's properties, rendering it non-volatile and significantly more polar.[3] This compound may arise as a metabolite of more complex pyrazine structures or serve as a synthetic intermediate in the development of pharmaceutical agents.[4]

Accurate quantification is therefore critical for understanding its formation, metabolic fate, or for ensuring purity and consistency in manufacturing processes. The analytical challenge lies in its high polarity, which can lead to poor retention on traditional reversed-phase chromatography columns and necessitates careful method development.

This guide will compare the two most appropriate analytical strategies and provide detailed protocols for their implementation.

Comparative Overview of Analytical Techniques

The selection of an analytical technique is dictated by the required sensitivity, selectivity, and the available instrumentation. For this compound, the primary choices are HPLC-UV and LC-MS/MS. Gas Chromatography (GC) is generally unsuitable for the direct analysis of this compound due to its low volatility and high polarity, which would require a derivatization step to convert the carboxylic acid into a more volatile ester.[5]

| Parameter | HPLC-UV | LC-MS/MS | GC-MS (with Derivatization) |

| Principle | UV Absorbance | Molecular Mass & Fragmentation | Mass Spectrometry of Volatile Derivative |

| Selectivity | Moderate | Very High | High |

| Sensitivity (Typical LOQ) | ~0.1 - 1 µg/mL | ~0.01 - 1 ng/mL | ~1 - 10 ng/mL |

| Primary Advantage | Accessibility, robustness, lower cost | Unmatched sensitivity and specificity | Good for volatile profiles, but adds complexity |

| Primary Limitation | Lower sensitivity, potential matrix interference | Higher cost, potential for matrix effects[6] | Indirect analysis, sample prep is complex[5] |

| Recommended Use | Routine analysis, quality control, high-concentration samples | Trace analysis, complex matrices, metabolomics | Not recommended unless already standard workflow |

Protocol 1: Quantification by HPLC with UV Detection

This method is a robust and cost-effective approach for quantifying this compound in relatively clean sample matrices where high sensitivity is not the primary requirement.

Principle of HPLC-UV Analysis

This protocol employs reversed-phase chromatography. To achieve good chromatographic peak shape for an acidic compound, the mobile phase is acidified. This suppresses the ionization of the carboxylic acid group, rendering the molecule less polar and promoting consistent interaction with the C18 stationary phase.[7][8] Detection is performed at a low UV wavelength (~210 nm) corresponding to the absorbance of the carboxyl group, ensuring a strong response.[8][9]

Experimental Workflow

Step-by-Step Protocol

1. Reagents and Materials

-

This compound reference standard (>98% purity)

-

Acetonitrile (HPLC grade)

-

Methanol (HPLC grade)

-

Phosphoric acid (H₃PO₄, analytical grade)

-

Ultrapure water (18.2 MΩ·cm)

-

Solid-Phase Extraction (SPE) cartridges (e.g., C18 or Strong Anion Exchange, depending on matrix)

-

Volumetric flasks, pipettes, and autosampler vials

2. Preparation of Standards

-

Stock Solution (1 mg/mL): Accurately weigh 10 mg of the reference standard and dissolve in 10 mL of methanol in a volumetric flask.

-

Working Standards (1-100 µg/mL): Perform serial dilutions of the stock solution with the initial mobile phase composition (e.g., 95:5 Water:Acetonitrile with 0.1% H₃PO₄) to create a set of at least five calibration standards.

3. Sample Preparation (General Protocol using SPE)

-

Dissolve or dilute the sample in an appropriate loading buffer. For C18 SPE, an aqueous solution is preferred. For anion exchange, a neutral or slightly basic pH is required for binding.

-

Condition the SPE cartridge according to the manufacturer's instructions.

-

Load the sample onto the cartridge.

-

Wash the cartridge to remove interfering compounds.

-

Elute the analyte using an appropriate solvent (e.g., acidified methanol for C18; a strong acid or high salt buffer for anion exchange).

-

Evaporate the eluate to dryness under a gentle stream of nitrogen.

-

Reconstitute the residue in a known volume of the mobile phase and transfer to an autosampler vial.[7][10]

4. HPLC Instrumental Conditions

| Parameter | Condition |

| Column | C18, 250 x 4.6 mm, 5 µm particle size[7][10] |

| Mobile Phase | Isocratic: 95% Water / 5% Acetonitrile with 0.1% Phosphoric Acid |

| Flow Rate | 1.0 mL/min[9] |

| Injection Volume | 10 µL |

| Column Temperature | 30 °C |

| Detection | UV at 210 nm[7][9] |

| Run Time | 10 minutes |

5. Validation and Quantification

-

Generate a calibration curve by plotting the peak area against the concentration of the standards. A linear regression with R² > 0.995 is required.

-

Quantify the analyte in samples by interpolating their peak areas from the calibration curve.

-

Include Quality Control (QC) samples at low, medium, and high concentrations to validate the accuracy and precision of the run.

Protocol 2: Quantification by LC-Tandem Mass Spectrometry (LC-MS/MS)

This method provides the highest level of sensitivity and selectivity, making it ideal for trace-level detection in complex biological or environmental matrices.

Principle of LC-MS/MS Analysis

The analyte is first separated using liquid chromatography, similar to the HPLC-UV method. The column effluent is then directed into an electrospray ionization (ESI) source, which generates charged molecular ions. These ions are selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and specific fragment ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), is exceptionally specific and virtually eliminates background interference, resulting in ultra-low detection limits.[11][12]

Experimental Workflow

Step-by-Step Protocol

1. Reagents and Materials

-

All reagents from Protocol 1, but of LC-MS grade.

-

Formic acid (LC-MS grade)

-

Stable Isotope Labeled Internal Standard (SIL-IS), if available (e.g., ¹³C or ¹⁵N labeled). If not, a structurally similar compound can be used.

2. Preparation of Standards

-

Stock Solution (1 mg/mL): As in Protocol 1.

-

Working Standards (0.1-100 ng/mL): Perform serial dilutions of the stock solution with the initial mobile phase to create a calibration curve appropriate for trace analysis.

-

Spike a constant concentration of the internal standard into all calibration standards, QCs, and samples.

3. Sample Preparation (Protein Precipitation Example for Plasma)

-

To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

-

Vortex vigorously for 1 minute to precipitate proteins.

-

Centrifuge at >10,000 x g for 10 minutes.

-

Carefully transfer the supernatant to a clean tube.

-

Evaporate the solvent and reconstitute in 100 µL of the initial mobile phase.

-

Transfer to an autosampler vial for analysis.

4. LC-MS/MS Instrumental Conditions

Liquid Chromatography

| Parameter | Condition |

|---|---|

| Column | UPLC C18, 50 x 2.1 mm, 1.8 µm particle size |

| Mobile Phase A | Water with 0.1% Formic Acid |

| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |

| Gradient | 5% B to 95% B over 3 minutes, hold for 1 min, re-equilibrate |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temperature | 40 °C |

Tandem Mass Spectrometry

| Parameter | Condition |

|---|---|